![molecular formula C18H15N3O5S B3011018 4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-72-1](/img/structure/B3011018.png)
4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It includes an acetyl group, a benzamide group, a methylsulfonyl group, and an oxadiazole ring .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, compounds with similar structures are often synthesized through a series of organic reactions. For instance, oxadiazole rings can be synthesized through the cyclization of appropriate precursors . The other functional groups can be introduced through various substitution reactions .Molecular Structure Analysis
The molecule contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these heteroatoms and the aromaticity of the ring can have significant effects on the compound’s chemical and physical properties .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated the anticancer activity of compounds related to 4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. A study by Ravinaik et al. (2021) synthesized a series of benzamide derivatives, showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were evaluated for their ability to inhibit cancer cell proliferation, with several showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Enzyme Inhibition
Compounds incorporating the 1,3,4-oxadiazole moiety have been investigated for their potential as enzyme inhibitors. Pflégr et al. (2022) designed 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. These compounds showed moderate dual inhibition, indicating potential applications in treating conditions like dementias and myasthenia gravis (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Antibacterial Activity
Another study focused on the synthesis and antibacterial evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds were tested against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antibacterial activity. This research underscores the potential of 1,3,4-oxadiazole bearing compounds as antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Material Science Applications
In materials science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showcasing good thermal stability and the ability to form thin, flexible films. These materials exhibited properties suitable for high-performance applications due to their thermal and mechanical stability, as well as potential for optoelectronic applications given their fluorescence characteristics (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Compounds with the 1,3,4-oxadiazole nucleus are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some oxadiazole derivatives exert their effects by inhibiting key enzymes, interacting with cellular receptors, or disrupting cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it’s likely that this compound may affect multiple pathways . For instance, it could potentially interfere with pathways involved in bacterial cell wall synthesis (for antibacterial activity), disrupt DNA replication (for antitumor activity), or modulate immune response pathways (for anti-inflammatory activity).
Pharmacokinetics
The 1,3,4-oxadiazole nucleus is known to be soluble in water , suggesting that this compound may have good bioavailability.
Result of Action
Based on the known biological activities of 1,3,4-oxadiazole derivatives, this compound could potentially exert a variety of effects at the molecular and cellular levels . For instance, it could potentially inhibit the growth of bacteria or tumor cells, modulate immune responses, or neutralize reactive oxygen species.
Propiedades
IUPAC Name |
4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-11(22)12-3-5-13(6-4-12)16(23)19-18-21-20-17(26-18)14-7-9-15(10-8-14)27(2,24)25/h3-10H,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWSIVBACLZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
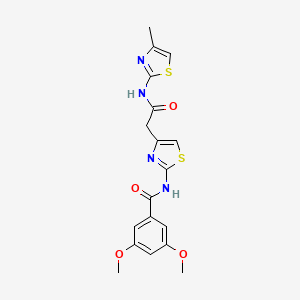
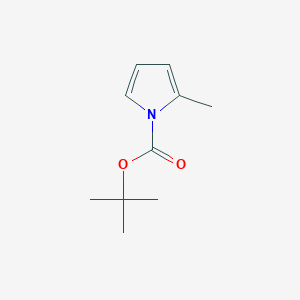
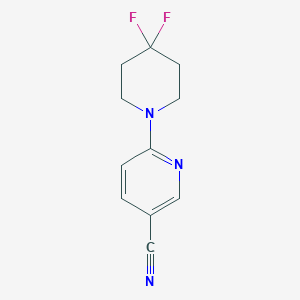
![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)
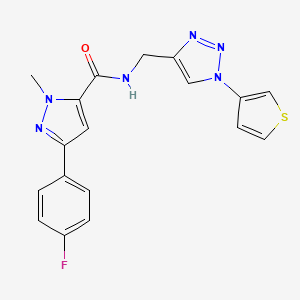
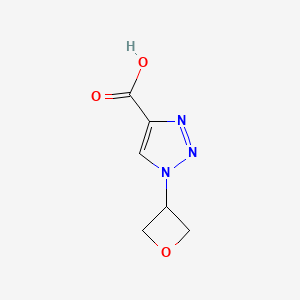
![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)
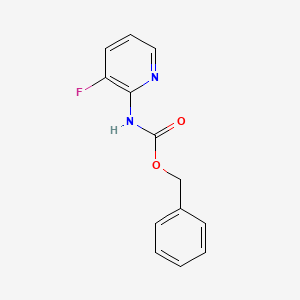
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)

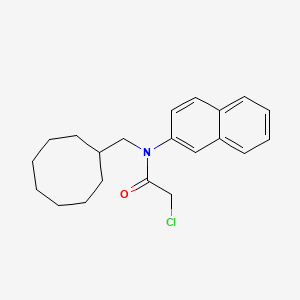
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)